

Application Notes and Protocols: Prodigiosin in Cancer Cell Line Studies

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Compound of Interest

Compound Name: *Prodigiosine*

Cat. No.: *B10828770*

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Introduction

Prodigiosin, a vibrant red pigment belonging to the prodiginines family, is a secondary metabolite produced by various bacteria, most notably *Serratia marcescens*.^[1] This tripyrrole compound has garnered significant attention in oncology research due to its potent anticancer properties.^[2] Prodigiosin has demonstrated selective cytotoxicity against a wide array of cancer cell lines while exhibiting minimal toxicity to normal cells.^{[1][3]} Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.^{[1][4]} These characteristics make prodigiosin a promising candidate for the development of novel anticancer therapeutics.^[5]

This document provides a summary of the cytotoxic effects of prodigiosin on various cancer cell lines, outlines its impact on cellular signaling pathways, and offers detailed protocols for key experimental assays used to evaluate its efficacy.

Data Presentation: Cytotoxicity of Prodigiosin

The cytotoxic activity of prodigiosin is commonly evaluated by determining its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC₅₀ values for prodigiosin vary depending on the cancer cell line and the duration of exposure.

Cell Line	Cancer Type	IC50 Value (µg/mL)	IC50 Value (µM)	Notes
A549	Lung Carcinoma	0.39[2][5], 1.30[6]	-	-
HCT116	Colon Carcinoma	0.62[6]	-	48h treatment.
MDA-MB-231	Breast Adenocarcinoma	0.68[6], 6.7[5]	-	Highly sensitive. [3]
HT29	Colon Adenocarcinoma	0.45[2][5]	-	-
A375	Melanoma	1.25[6]	-	-
MCF-7	Breast Adenocarcinoma	<2.0[7], 5.1[8], 16[5]	-	-
H460	Lung Cancer	7.7[7]	23[7]	-
HepG2	Hepatocellular Carcinoma	8.75[7]	5.2[7], 27[7]	-
KB	Oral Carcinoma	-	4.8[7]	-
NCI-H292	Mucoepidermoid Carcinoma	3.4[8]	-	-
Hep-2	Larynx Epidermoid Carcinoma	3.4[8]	-	-
HL-60	Promyelocytic Leukemia	-	0.0796 (79.6 nM) [2]	Highly sensitive.

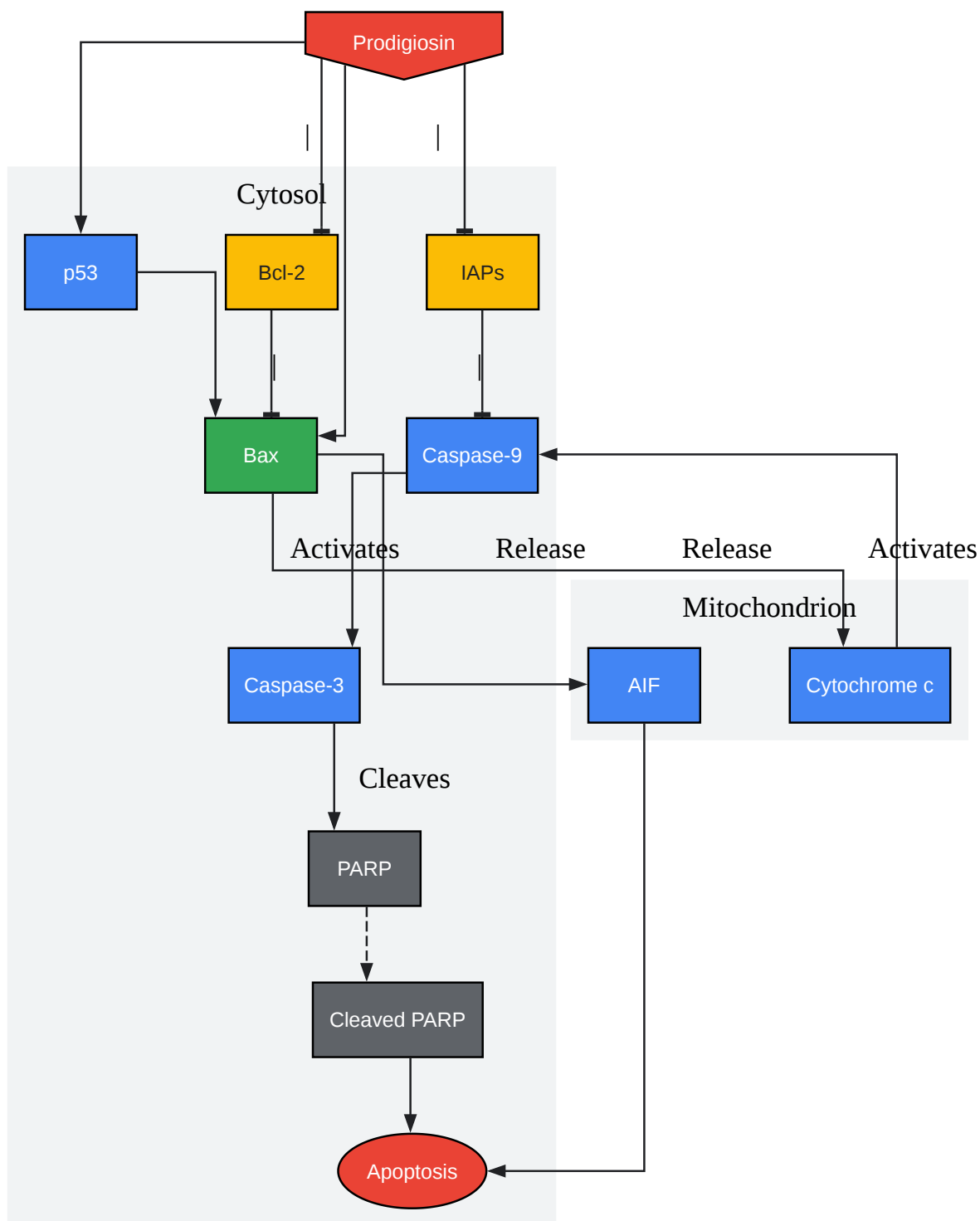
Note: The molecular weight of prodigiosin is approximately 323.4 g/mol , which can be used for conversions between µg/mL and µM.

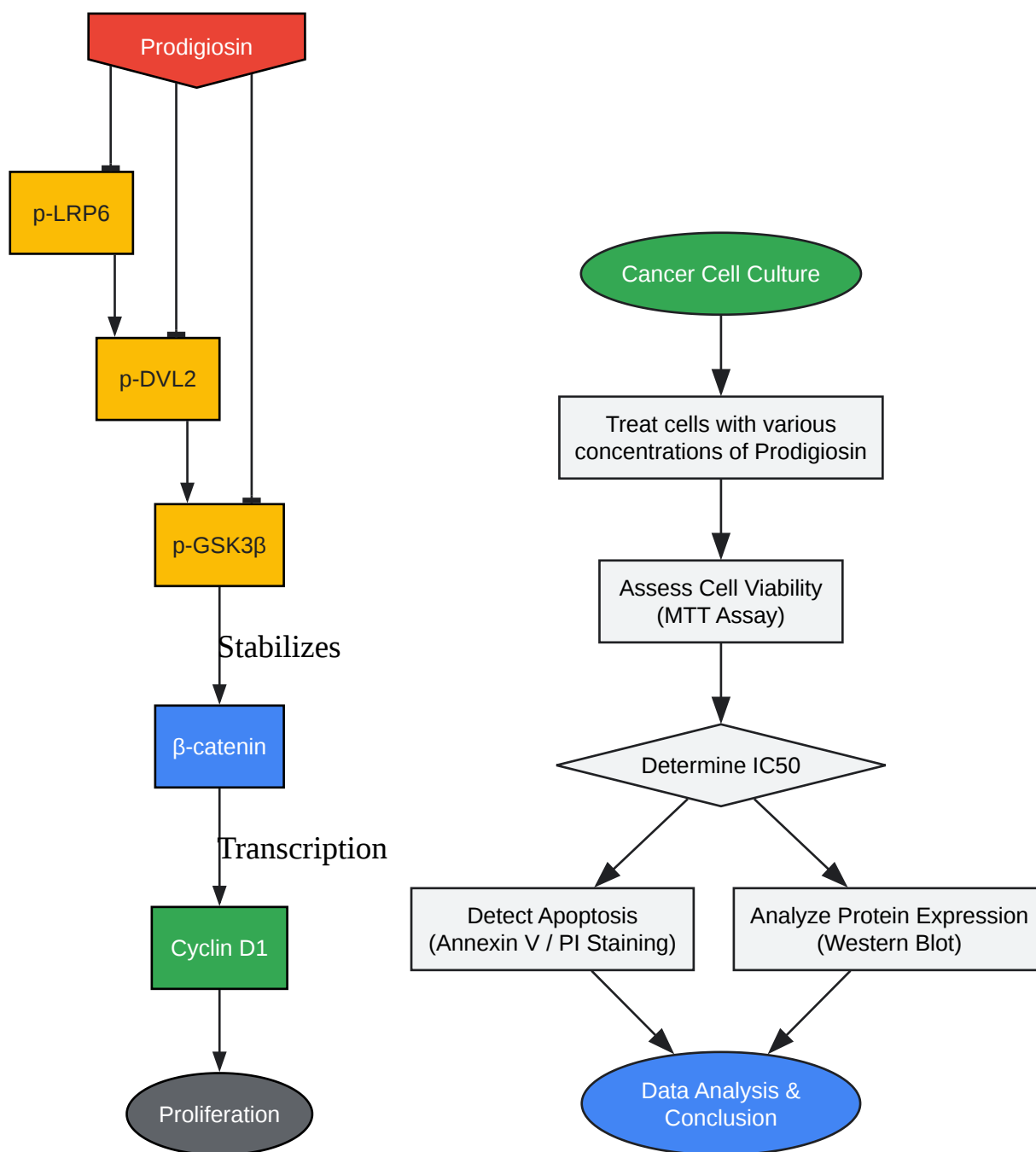
Mechanism of Action & Signaling Pathways

Prodigiosin exerts its anticancer effects by modulating several critical cellular signaling pathways, primarily leading to programmed cell death (apoptosis).^[4]

1. Induction of the Intrinsic Apoptosis Pathway: Prodigiosin is a potent inducer of apoptosis through the mitochondrial-mediated intrinsic pathway.^[9] This process involves:

- Upregulation of p53: The tumor suppressor protein p53 is often upregulated, which can trigger apoptosis.^{[4][10]}
- Modulation of Bcl-2 Family Proteins: Prodigiosin increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.^{[4][10]} This shift in balance leads to mitochondrial outer membrane permeabilization.
- Mitochondrial Disruption: The release of key mitochondrial factors, including Cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytosol is promoted.^{[4][9]}
- Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.^{[4][10]}
- PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.^{[4][10]}
- Downregulation of IAPs: Prodigiosin can decrease the expression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-1/2, further promoting caspase activity.^{[4][10]}





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